molecular formula C9H5N3O B11916038 [1,2]Oxazolo[4,3-F]quinoxaline CAS No. 27629-48-7

[1,2]Oxazolo[4,3-F]quinoxaline

Katalognummer: B11916038
CAS-Nummer: 27629-48-7
Molekulargewicht: 171.16 g/mol
InChI-Schlüssel: JWYUEPRVYWDZEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Isoxazolo[4,3-f]quinoxaline is a heterocyclic compound that combines the structural features of isoxazole and quinoxaline.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Isoxazolo[4,3-f]quinoxaline typically involves the cyclization of appropriate precursors. One common method includes the reaction of quinoxaline derivatives with isoxazole precursors under specific conditions. For example, the reaction of 2,3-diaminoquinoxaline with α,β-unsaturated carbonyl compounds in the presence of a base can yield Isoxazolo[4,3-f]quinoxaline .

Industrial Production Methods

Industrial production methods for Isoxazolo[4,3-f]quinoxaline are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, cost, and efficiency. Transition-metal-free catalysis and green chemistry approaches are often employed to enhance sustainability and reduce environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

Isoxazolo[4,3-f]quinoxaline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce nitro groups to amines.

    Substitution: This reaction can replace hydrogen atoms with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like acetonitrile or dimethyl sulfoxide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce aminoquinoxalines .

Wissenschaftliche Forschungsanwendungen

Isoxazolo[4,3-f]quinoxaline has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Industry: Utilized in the development of new materials and pharmaceuticals

Wirkmechanismus

The mechanism of action of Isoxazolo[4,3-f]quinoxaline involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved often include modulation of signaling cascades and interference with cellular processes such as DNA replication and protein synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Isoxazolo[4,3-f]quinoxaline is unique due to its combined structural features of isoxazole and quinoxaline, which confer a distinct set of chemical and biological properties. This dual nature allows it to interact with a broader range of biological targets and exhibit diverse pharmacological activities .

Eigenschaften

CAS-Nummer

27629-48-7

Molekularformel

C9H5N3O

Molekulargewicht

171.16 g/mol

IUPAC-Name

[1,2]oxazolo[4,3-f]quinoxaline

InChI

InChI=1S/C9H5N3O/c1-2-8-9(11-4-3-10-8)6-5-13-12-7(1)6/h1-5H

InChI-Schlüssel

JWYUEPRVYWDZEQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=NC=CN=C2C3=CON=C31

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.